6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers
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Overview
Description
6-(Trifluoromethyl)piperidin-3-amine, mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring. This compound is notable for its unique structural features and the presence of multiple stereoisomers, which can exhibit different physical and chemical properties. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into a piperidine precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)piperidin-3-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of catalysts, such as palladium or copper complexes, can also be employed to facilitate the trifluoromethylation process and improve selectivity towards the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in polar solvents, such as water or methanol, under mild to moderate temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents, such as tetrahydrofuran or diethyl ether, under an inert atmosphere.
Substitution: Nucleophiles, such as alkoxides or amines, can be used in the presence of a base, such as sodium hydride, in solvents like dimethylformamide or dichloromethane.
Major Products Formed
The major products formed from these reactions include N-oxides, amides, imines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)piperidin-3-amine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals, where its trifluoromethyl group imparts desirable properties, such as increased lipophilicity and metabolic stability.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)piperidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. This interaction can modulate the activity of the target, leading to various biological effects. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidin-3-amine
- 2-(Trifluoromethyl)piperidin-3-amine
- 6-(Trifluoromethyl)piperidin-4-amine
Comparison
6-(Trifluoromethyl)piperidin-3-amine is unique due to the position of the trifluoromethyl group on the piperidine ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 4-(trifluoromethyl)piperidin-3-amine, the 6-positioned trifluoromethyl group may offer different steric and electronic effects, leading to variations in chemical behavior and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5,11H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKPJTZKOJUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141889-92-0 |
Source
|
Record name | 6-(trifluoromethyl)piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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